3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that combines multiple functional groups, including an amino group, a furan ring, a phenyl group, and a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thiophene derivative under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative of furan and a halogenated thieno[2,3-b]pyridine intermediate.
Amination and carboxamide formation: The amino group and the carboxamide group can be introduced through nucleophilic substitution reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon, as well as sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar amino group and heterocyclic core but differ in the specific ring structures and substituents.
Thiophene derivatives: These compounds share the thiophene ring but differ in the other functional groups and substituents.
Uniqueness
3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H13N3O2S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H13N3O2S/c19-15-14-11(13-7-4-8-23-13)9-12(10-5-2-1-3-6-10)21-18(14)24-16(15)17(20)22/h1-9H,19H2,(H2,20,22) |
InChI Key |
BQRFSYULMDQYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.